Exclusive O–H Insertion Product Formation Under Cu-Catalysis: Diazodimedone vs. Iodonium Ylides
In the presence of a homogeneous copper catalyst in ethanol, diazodimedone undergoes insertion into the O–H bond of ethanol to afford 2-ethoxy-3-hydroxy-5,5-dimethyl-2-cyclohexenone (XVII) as the sole product. In stark contrast, the corresponding iodonium ylides do not produce this insertion product at all under identical or analogous conditions [1]. This dichotomous outcome demonstrates that the carbene intermediate derived from diazodimedone exhibits chemoselectivity that is not replicated by iodonium ylide precursors, a critical consideration for synthetic route planning where O–H insertion is a desired transformation.
| Evidence Dimension | O–H insertion product formation |
|---|---|
| Target Compound Data | 2-ethoxy-3-hydroxy-5,5-dimethyl-2-cyclohexenone (XVII) formed |
| Comparator Or Baseline | Iodonium ylides (no insertion product formed) |
| Quantified Difference | 100% vs. 0% qualitative product observation |
| Conditions | Homogeneous Cu-catalyst, ethanol solvent |
Why This Matters
This exclusive reactivity dictates that diazodimedone, not an iodonium ylide, must be procured for synthetic sequences targeting O–H insertion adducts.
- [1] Hayasi, Y.; Okada, T.; Kawanisi, M. Cyclic Diacylcarbene Generated from Iodonium Ylides and Diazodiketones. Bulletin of the Chemical Society of Japan 1970, 43 (8), 2506–2511. View Source
